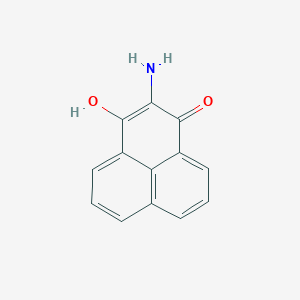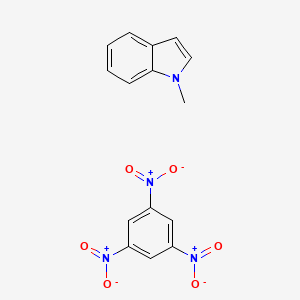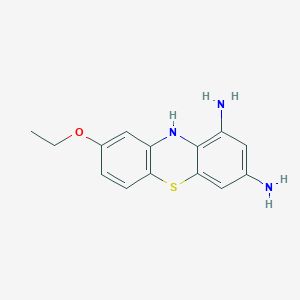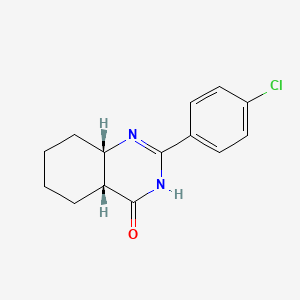
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Halogen substitution reactions can occur, especially at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as drugs. Their ability to interact with specific molecular targets makes them candidates for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties make it valuable for various applications, including the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. By binding to these targets, the compound can modulate their activity and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Dihydroquinazolinone: A reduced form with different chemical properties.
Chlorophenyl Derivatives: Compounds with similar substituents that may exhibit comparable activities.
Uniqueness
What sets (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one apart is its specific stereochemistry and the presence of the 4-chlorophenyl group. These features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of research.
Propriétés
Numéro CAS |
64127-74-8 |
|---|---|
Formule moléculaire |
C14H15ClN2O |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8,11-12H,1-4H2,(H,16,17,18)/t11-,12+/m1/s1 |
Clé InChI |
MTQWKNXBIYBUDV-NEPJUHHUSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCC2C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


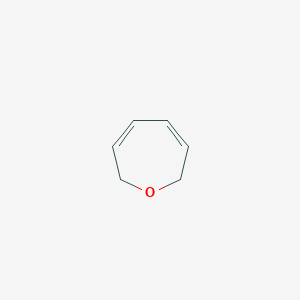
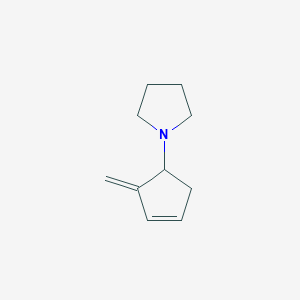


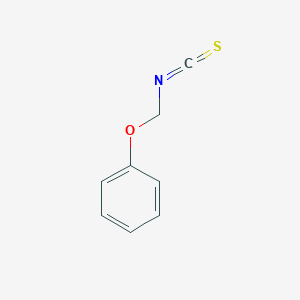
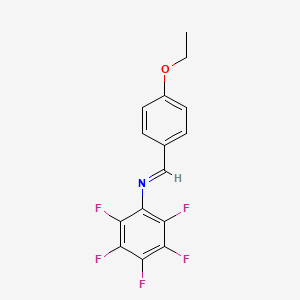
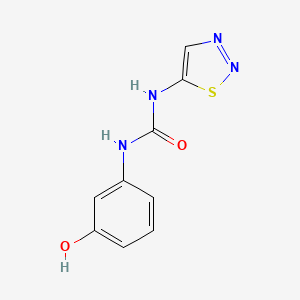
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
